2-Amino-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula C₄H₉ClN₂ and a molecular weight of approximately 120.58 g/mol. It is characterized by a nitrile functional group, which is typically associated with various biological and chemical activities. The compound appears as a white to off-white crystalline solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility compared to its free base counterpart .
2-Amino-2-methylpropanenitrile hydrochloride finds application in analytical chemistry as an oxidation catalyst []. While the specific mechanisms of its catalytic activity are not widely reported in available literature, research has explored its use in expediting certain chemical reactions. Further investigation is needed to fully understand its potential as a catalyst.
There is limited research available on the use of 2-Amino-2-methylpropanenitrile hydrochloride as an acid catalyst and polymerization initiator. However, some sources suggest its potential in these areas []. More research is required to elucidate the specific applications and functionalities in these contexts.
Studies have shown that 2-Amino-2-methylpropanenitrile (the base form, without the hydrochloride salt) exhibits properties of a powerful nitrating agent []. Nitrating agents are crucial in organic synthesis for introducing nitro groups (NO2) into organic molecules. This functionality can be valuable in the development of new pharmaceuticals and materials. However, further research is needed to explore the feasibility and safety aspects of utilizing 2-Amino-2-methylpropanenitrile hydrochloride for nitration purposes.
Some research suggests that 2-Amino-2-methylpropanenitrile might possess anticholinergic properties []. Anticholinergics are a class of drugs that block the action of the neurotransmitter acetylcholine. While the extent and implications of these properties require further investigation, they could hold potential for future medicinal applications.
These reactions highlight its versatility as an intermediate in organic synthesis .
The synthesis of 2-amino-2-methylpropanenitrile hydrochloride can be achieved through several methods:
This compound serves multiple roles in scientific research and industry:
Several compounds share structural similarities with 2-amino-2-methylpropanenitrile hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-2-methylpropionitrile | C₄H₉N₂ | Similar structure but different functional groups |
| 2-Aminopropionitrile | C₃H₇N₂ | One less carbon; used in similar applications |
| 3-Amino-3-methylbutyronitrile | C₅H₉N₂ | Contains an additional carbon; alters reactivity |
Uniqueness: 2-Amino-2-methylpropanenitrile hydrochloride stands out due to its specific combination of amino and nitrile groups, which influences its reactivity profile and biological activity compared to other similar compounds. Its hydrochloride form also enhances solubility, making it more suitable for certain applications .
2-Amino-2-methylpropanenitrile hydrochloride exhibits a well-defined molecular structure with specific geometric parameters that influence its physical and chemical properties. The compound crystallizes as the hydrochloride salt of the parent aminonitrile, forming a stable ionic crystal lattice structure [1] [2].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₉ClN₂ | [1] [2] [3] |
| CAS Registry Number | 50846-36-1 | [1] [2] [3] |
| Molecular Weight (g/mol) | 120.58 | [1] [2] [4] [5] [3] |
| Average Mass (amu) | 120.580 | [1] |
| Monoisotopic Mass (amu) | 120.045426 | [1] |
| Exact Mass (amu) | 120.045425 | [6] |
The molecular geometry around the central quaternary carbon atom adopts a tetrahedral configuration, consistent with sp³ hybridization. The amino group in the hydrochloride salt exists in a protonated state (NH₃⁺), which significantly influences the compound's solubility and crystalline packing arrangement [8]. Experimental bond angle data for similar aminonitrile structures indicate that the H-N-H bond angles in primary amines typically range from 103-114°, with an average of approximately 110° [9] [10].
The nitrile group maintains its characteristic linear geometry with a C≡N bond angle of approximately 180°. The quaternary carbon center creates a branched molecular architecture that contributes to the compound's distinctive physicochemical properties compared to linear aminonitriles [11].
Chemical Nomenclature and Structural Identifiers:
The crystalline form appears as a white to off-white crystalline solid or powder, indicating a well-ordered crystal lattice structure typical of organic hydrochloride salts [8].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 2-amino-2-methylpropanenitrile hydrochloride. The spectral data reveal characteristic patterns consistent with the proposed molecular structure.
¹H Nuclear Magnetic Resonance Analysis:
The proton nuclear magnetic resonance spectrum exhibits several distinctive signals that confirm the molecular structure. The two methyl groups attached to the quaternary carbon appear as a singlet at approximately 1.7 parts per million, integrating for six equivalent protons [13] [14]. This chemical shift is characteristic of alkyl protons adjacent to an electron-withdrawing nitrile group.
The amino group protons, present as NH₃⁺ in the hydrochloride salt, typically appear as a broad signal in the range of 8.5-9.0 parts per million. This significant downfield shift compared to free amino groups reflects the protonation state and the presence of the chloride counterion [13] [14]. The broadness of this signal is attributed to rapid exchange processes and coupling with the chloride ion.
¹³C Nuclear Magnetic Resonance Analysis:
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information. The quaternary carbon bearing the amino group and two methyl substituents appears at approximately 45-50 parts per million [13] [14]. This chemical shift reflects the electron-donating effect of the amino group partially counteracted by the electron-withdrawing nitrile substituent.
The nitrile carbon exhibits a characteristic signal at 118-120 parts per million, consistent with the sp hybridization and triple bond character of the C≡N functionality [13] [14]. The two equivalent methyl carbons appear at 25-30 parts per million, reflecting their aliphatic nature and attachment to the quaternary center.
| Nuclear Magnetic Resonance Data | Chemical Shift/Frequency | Multiplicity/Description | Source |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance - Methyl groups | ~1.7 ppm (6H, s) | Singlet (6H equivalent) | [13] [14] |
| ¹H Nuclear Magnetic Resonance - Amino group (NH₃⁺) | ~8.5-9.0 ppm (broad) | Broad signal (protonated amine) | [13] [14] |
| ¹³C Nuclear Magnetic Resonance - Quaternary carbon | ~45-50 ppm | Quaternary carbon | [13] [14] |
| ¹³C Nuclear Magnetic Resonance - Nitrile carbon | ~118-120 ppm | Nitrile carbon | [13] [14] |
| ¹³C Nuclear Magnetic Resonance - Methyl carbons | ~25-30 ppm | Two equivalent methyl groups | [13] [14] |
Infrared Spectroscopy:
Infrared spectroscopy reveals characteristic functional group absorptions that confirm the molecular structure. The nitrile group exhibits a sharp, strong absorption band at approximately 2240-2250 cm⁻¹, which is characteristic of the C≡N stretching vibration [15] . This frequency is typical for aliphatic nitriles and confirms the presence of the cyano functionality.
The protonated amino group (NH₃⁺) displays multiple broad absorption bands in the region of 3200-3500 cm⁻¹ [15] . These bands correspond to the symmetric and asymmetric N-H stretching vibrations of the ammonium ion. The broadness and multiplicity of these absorptions are characteristic of hydrogen-bonded ammonium salts.
Alkyl C-H stretching vibrations appear in the region of 2800-3000 cm⁻¹, corresponding to the methyl groups attached to the quaternary carbon center [15]. Additional characteristic absorptions would include C-C stretching and C-H bending modes in the fingerprint region below 1500 cm⁻¹.
Mass Spectrometry:
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns. The molecular ion peak appears at m/z 120, corresponding to the intact molecular ion [M]⁺ [2] [18]. Fragmentation patterns would be expected to show loss of the chloride ion and subsequent fragmentation of the organic cation, though specific fragmentation data for this compound are limited in the available literature.
| Spectroscopic Method | Frequency/Mass-to-Charge Ratio | Description | Source |
|---|---|---|---|
| Infrared - Nitrile stretch (C≡N) | ~2240-2250 cm⁻¹ | Sharp, strong absorption | [15] |
| Infrared - N-H stretch (NH₃⁺) | 3200-3500 cm⁻¹ (broad) | Multiple broad bands | [15] |
| Infrared - C-H stretch (alkyl) | 2800-3000 cm⁻¹ | Multiple C-H stretches | [15] |
| Mass Spectrometry - Molecular ion | m/z 120 [M]⁺ | Molecular ion peak | [2] [18] |
The thermodynamic properties of 2-amino-2-methylpropanenitrile hydrochloride reflect its ionic nature and crystalline structure. The compound exhibits a melting point range of 147-160°C, with most sources reporting values within 155-160°C [19] [20] [21] [6]. This relatively high melting point compared to the free base form is attributable to the ionic interactions between the protonated amino group and the chloride counterion, which stabilize the crystal lattice structure.
Solubility Characteristics:
The hydrochloride salt formation significantly enhances the water solubility compared to the free base form. The compound is described as soluble in water, which is typical behavior for organic hydrochloride salts [8]. This enhanced solubility results from the ionic character of the salt, allowing for favorable interactions with polar solvents through ion-dipole interactions and hydrogen bonding.
The parent compound (free base) shows limited solubility in organic solvents, being described as sparingly soluble in dimethyl sulfoxide and slightly soluble in methanol [22]. However, the hydrochloride salt would be expected to show different solubility patterns, with increased solubility in polar protic solvents due to its ionic nature.
| Thermodynamic Property | Value | Source |
|---|---|---|
| Melting Point (°C) | 147-160 | [19] [20] [21] [6] |
| Solubility in Water | Soluble (enhanced by HCl salt) | [8] |
| Storage Temperature | Room temperature | [23] [24] |
| Physical Form | White to off-white crystalline solid | [8] |
Thermal Stability:
2-Amino-2-methylpropanenitrile hydrochloride demonstrates good thermal stability under normal storage and handling conditions. The compound remains stable when stored at room temperature under inert atmosphere conditions [23] [24] [25]. Studies on related aminonitrile compounds indicate thermal stability up to approximately 250°C before significant decomposition occurs [26] [27].
Chemical Stability:
The compound exhibits chemical stability under normal conditions when properly stored [25]. The hydrochloride salt form provides enhanced stability compared to the free base, as the ionic structure reduces volatility and provides protection against atmospheric moisture and carbon dioxide. Storage recommendations include maintaining the compound in a dark place under inert atmosphere at room temperature to prevent potential degradation [23] [24].
Decomposition Characteristics:
While specific decomposition pathways for this compound are not extensively documented in the available literature, thermal analysis studies of related compounds suggest that decomposition would likely proceed through multiple stages. Initial decomposition would involve loss of hydrogen chloride, followed by fragmentation of the organic framework. The nitrile group is generally stable under mild thermal conditions but may undergo hydrolysis or polymerization reactions at elevated temperatures.
Storage and Handling Recommendations:
Optimal storage conditions include room temperature storage under inert atmosphere to prevent moisture absorption and potential hydrolysis reactions [23] [24] [25]. The compound should be protected from light and stored in sealed containers to maintain its integrity and prevent contamination.
| Stability Parameter | Specification | Source |
|---|---|---|
| Storage Conditions | Room temperature, inert atmosphere | [23] [24] [25] |
| Thermal Stability Range | Stable up to ~250°C | [26] [27] |
| Chemical Stability | Stable under normal conditions | [25] |
| Recommended Storage | Dark place, sealed containers | [23] [24] |
Acute Toxic